0KU4AC8Jzu
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Overview
Description
The compound 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol (also known by its identifier 0KU4AC8Jzu ) is an organic molecule with the molecular formula C14H24O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring is formed through a series of cyclization reactions involving appropriate precursors.
Substitution Reactions: Methyl groups are introduced to the cyclopentene ring through substitution reactions using methylating agents.
Chain Extension: The penten-2-ol chain is attached to the cyclopentene ring through a series of coupling reactions, often involving organometallic reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The methyl groups and the hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated compounds, alkylated derivatives.
Scientific Research Applications
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, microbial growth, and cellular signaling.
Comparison with Similar Compounds
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other cyclopentene derivatives and penten-2-ol analogs.
Uniqueness: The specific arrangement of methyl groups and the presence of both cyclopentene and penten-2-ol moieties make this compound distinct in its chemical and biological properties.
Conclusion
3-Methyl-5-((1S)-2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol: is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject for further study and application.
Properties
CAS No. |
208034-47-3 |
---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
(E,2S,3R)-3-methyl-5-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]pent-4-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10(12(3)15)6-8-13-9-7-11(2)14(13,4)5/h6-8,10,12-13,15H,9H2,1-5H3/b8-6+/t10-,12+,13-/m1/s1 |
InChI Key |
RNLHVODSMDJCBR-WVPCGROZSA-N |
Isomeric SMILES |
CC1=CC[C@H](C1(C)C)/C=C/[C@@H](C)[C@H](C)O |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CC(C)C(C)O |
Origin of Product |
United States |
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